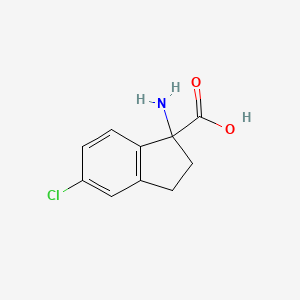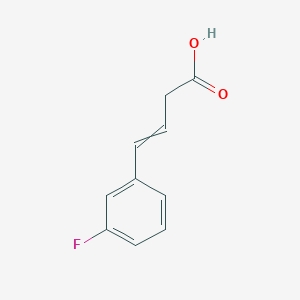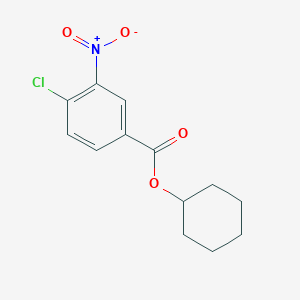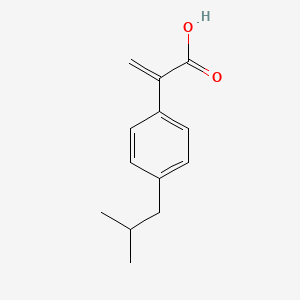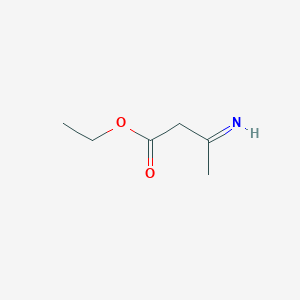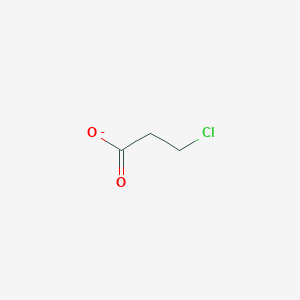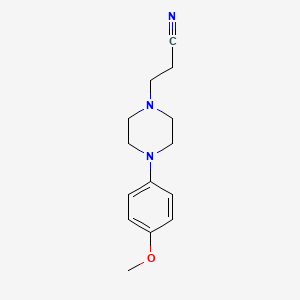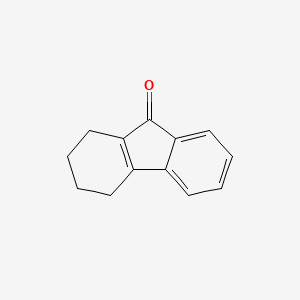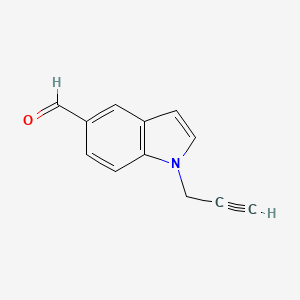
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C12H9NO It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . The reaction involves stirring the two-phase system vigorously at room temperature, followed by separation and purification steps to obtain the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of 1-prop-2-ynyl-1H-indole-5-carboxylic acid.
Reduction: Formation of 1-prop-2-ynyl-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole ring structure allows for interactions with enzymes and receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-prop-2-ynyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position instead of the 5-position.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: An ester derivative with similar reactivity in cross-coupling reactions.
Uniqueness
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the aldehyde group at the 5-position allows for distinct chemical transformations and interactions compared to other indole derivatives.
Propriétés
Formule moléculaire |
C12H9NO |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-prop-2-ynylindole-5-carbaldehyde |
InChI |
InChI=1S/C12H9NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h1,3-5,7-9H,6H2 |
Clé InChI |
PDQCXNLZWYOTJU-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C=CC2=C1C=CC(=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
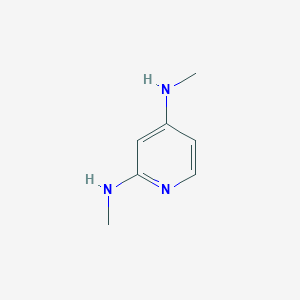
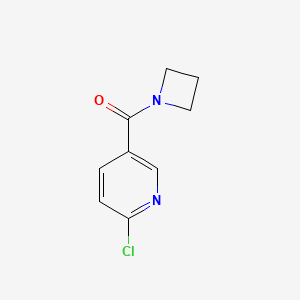
![(Benzo[b]thiophen-5-yl)acetonitrile](/img/structure/B8744422.png)
![3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B8744424.png)
![3-(4-Nitrophenyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8744431.png)
